AMI-1 free acid

Description

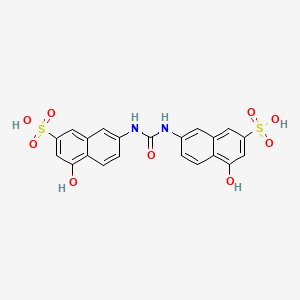

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGISRHGYLRXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059642 | |

| Record name | 7,7'-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-47-4 | |

| Record name | 7,7′-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea J Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J Acid urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | J Acid urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,7'-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | J Urea Acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJN9485J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AMI-1 Free Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMI-1 free acid is a small molecule inhibitor of protein arginine methyltransferases (PRMTs), a family of enzymes that play a critical role in cellular processes through the post-translational modification of proteins. This guide provides a comprehensive overview of the mechanism of action of AMI-1, detailing its molecular targets, impact on signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of Protein Arginine Methyltransferases

AMI-1 is a potent, cell-permeable, and reversible inhibitor of PRMTs.[1] It functions as a pan-inhibitor, targeting multiple members of the PRMT family. The inhibitory action of AMI-1 is achieved by blocking the binding of the peptide substrate to the enzyme, a mechanism that is non-competitive with respect to the methyl donor, S-adenosyl-L-methionine (SAM).[1] This mode of inhibition prevents the transfer of methyl groups from SAM to arginine residues on histone and non-histone protein substrates.

AMI-1 has been shown to inhibit both Type I and Type II PRMTs.[1] Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) are responsible for the formation of asymmetric dimethylarginine (ADMA), while Type II PRMTs (PRMT5 and PRMT9) catalyze the formation of symmetric dimethylarginine (SDMA).[2][3] PRMT7, the sole Type III member, is responsible for monomethylation.[4]

Quantitative Data on AMI-1 Inhibitory Activity

The inhibitory potency of AMI-1 has been quantified against several PRMTs, with IC50 values varying depending on the specific enzyme and the experimental conditions.

| Target Enzyme | IC50 Value (µM) | Notes |

| Human PRMT1 | 8.8 - 137 | The range reflects different experimental setups.[2] |

| Yeast Hmt1p | 3.0 | A yeast homolog of PRMT1.[1] |

| CARM1 (PRMT4) | 74 | [2] |

| PRMT3 | Inhibited | Specific IC50 value not consistently reported.[2] |

| PRMT5 | Inhibited | Specific IC50 value not consistently reported, but AMI-1 is known to downregulate PRMT5 expression and activity.[1] |

| PRMT6 | Inhibited | Specific IC50 value not consistently reported.[2] |

Impact on Cellular Signaling Pathways

The inhibition of PRMTs by AMI-1 has significant downstream consequences on various cellular signaling pathways, most notably the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and growth.

Modulation of the PI3K/Akt Signaling Pathway

Evidence suggests that the inhibitory effect of AMI-1 on the PI3K/Akt signaling pathway is mediated through its action on PRMT5 and PRMT6.

-

Inhibition of PRMT5: PRMT5 has been shown to methylate and activate AKT1, a key kinase in the PI3K/Akt pathway. By inhibiting PRMT5, AMI-1 can prevent the methylation and subsequent activation of AKT1, leading to a downregulation of the entire pathway.

-

Inhibition of PRMT6: PRMT6 can methylate the tumor suppressor protein PTEN. PTEN is a negative regulator of the PI3K/Akt pathway. While the direct effect of AMI-1 on PTEN methylation by PRMT6 has not been explicitly detailed, inhibition of PRMT6 by AMI-1 could potentially alter PTEN's regulatory function on the PI3K/Akt pathway.

The diagram below illustrates the proposed mechanism by which AMI-1 downregulates the PI3K/Akt signaling pathway.

Experimental Protocols

A variety of in vitro and in-cell assays are employed to characterize the activity of AMI-1. Below are detailed methodologies for key experiments.

In Vitro Radiometric PRMT Inhibition Assay

This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a substrate.

Materials:

-

Recombinant human PRMT enzyme

-

Histone H4 peptide substrate

-

This compound

-

[³H]-SAM

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)

-

Trichloroacetic acid (TCA)

-

Filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, recombinant PRMT enzyme, and the histone H4 peptide substrate in a microplate.

-

Add AMI-1 at various concentrations to the wells.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding TCA.

-

Transfer the reaction mixture to filter paper and wash to remove unincorporated [³H]-SAM.

-

Measure the radioactivity of the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each AMI-1 concentration and determine the IC50 value.

AlphaLISA-Based PRMT Assay

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be adapted to measure PRMT activity in a high-throughput format.

Materials:

-

Biotinylated histone peptide substrate

-

PRMT enzyme

-

S-adenosylmethionine (SAM)

-

This compound

-

Streptavidin-coated Donor beads

-

Antibody-conjugated Acceptor beads specific for the methylated substrate

-

AlphaLISA-compatible microplate reader

Procedure:

-

In a microplate, incubate the biotinylated histone peptide substrate with the PRMT enzyme and SAM in the presence of varying concentrations of AMI-1.

-

Add the Acceptor beads, which will bind to the methylated substrate.

-

Add the Streptavidin-coated Donor beads, which will bind to the biotinylated substrate.

-

If the substrate is methylated, the Donor and Acceptor beads are brought into close proximity.

-

Excite the Donor beads at 680 nm. The resulting singlet oxygen will diffuse to the nearby Acceptor beads, triggering a chemiluminescent signal that is detected by the microplate reader.

-

The signal intensity is proportional to the level of substrate methylation and can be used to determine the inhibitory effect of AMI-1.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cells expressing the target PRMT

-

This compound

-

Lysis buffer

-

Antibodies against the target PRMT

-

Western blotting or AlphaLISA detection reagents

Procedure:

-

Treat cells with AMI-1 or a vehicle control.

-

Heat the cell lysates to a range of temperatures to induce protein denaturation and precipitation.

-

Cool the samples and lyse the cells.

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Detect the amount of soluble target PRMT in the supernatant using Western blotting or AlphaLISA.

-

A shift in the melting curve to higher temperatures in the AMI-1 treated samples indicates target engagement.

Experimental and logical workflows

The following diagrams illustrate typical workflows for the characterization of PRMT inhibitors like AMI-1.

Conclusion

This compound serves as a valuable tool for studying the roles of protein arginine methyltransferases in various biological processes. Its ability to inhibit a broad range of PRMTs and consequently modulate key signaling pathways like the PI3K/Akt pathway makes it a compound of significant interest in both basic research and drug development. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to investigate the multifaceted mechanism of action of AMI-1 and other PRMT inhibitors. Further research is warranted to fully elucidate the specific contributions of individual PRMTs to the observed cellular effects of AMI-1 and to explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Arginine Methyltransferase (PRMT) Inhibitors—AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

AMI-1 Free Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMI-1 free acid is a potent, cell-permeable, and reversible small molecule inhibitor of protein arginine N-methyltransferases (PRMTs).[1] As a pan-PRMT inhibitor, it has been shown to decrease the enzymatic activity of PRMT1, PRMT3, PRMT4 (CARM1), PRMT5, and PRMT6.[2][3] Its mechanism of action involves blocking the binding of peptide substrates to the enzyme without competing for the S-adenosylmethionine (SAM) binding site.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, inhibitory activity, effects on cellular signaling pathways, and detailed experimental protocols.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₆N₂O₉S₂ | [4] |

| Molecular Weight | 504.49 g/mol | [4] |

| CAS Number | 134-47-4 | [4] |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO | [5] |

Quantitative Data: Inhibitory Activity

This compound exhibits broad-spectrum inhibitory activity against multiple PRMT family members. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the specific PRMT and the experimental conditions.

| Target PRMT | IC₅₀ (µM) | Cell/Enzyme System | Reference |

| Human PRMT1 | 8.8 | Recombinant human PRMT1 | [1][4][5] |

| Yeast Hmt1p | 3.0 | Recombinant yeast Hmt1p | [1][5] |

| CARM1 (PRMT4) | 74 | Recombinant human CARM1 | [2] |

| PRMT3 | Inhibited | Recombinant human PRMT3 | [3] |

| PRMT5 | 84.2% inhibition (at unspecified concentration) | Recombinant human PRMT5 | [3] |

| PRMT6 | Inhibited | Recombinant human PRMT6 | [3] |

Signaling Pathways Modulated by this compound

By inhibiting PRMTs, this compound can modulate key cellular signaling pathways involved in transcriptional regulation and cell survival.

Transcriptional Activation via Histone Methylation

PRMT1 is a primary enzyme responsible for the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a post-translational modification associated with transcriptional activation.[6][7][8] This methylation event facilitates the recruitment of other chromatin-modifying enzymes, such as the histone acetyltransferase p300, which then acetylates other histone residues, leading to a more open chromatin structure and enhanced gene expression.[6] Inhibition of PRMT1 by AMI-1 prevents the formation of H4R3me2a, thereby repressing the transcription of target genes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting protein arginine methyltransferase 5 inhibits colorectal cancer growth by decreasing arginine methylation of eIF4E and FGFR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRMT1-mediated modification of H4R3me2a promotes liver cancer progression by enhancing the transcriptional activity of SOX18 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

AMI-1 Free Acid: A Technical Guide to its Discovery, Synthesis, and Application as a PRMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMI-1, also known as 7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid), is a potent, cell-permeable, and reversible pan-inhibitor of protein arginine N-methyltransferases (PRMTs). Initially identified through high-throughput screening, this symmetrical sulfonated urea (B33335) compound has become a valuable chemical tool for studying the roles of arginine methylation in various cellular processes. AMI-1 exerts its inhibitory effect by blocking the peptide-substrate binding site of PRMTs, without competing at the S-adenosylmethionine (AdoMet) binding site. This technical guide provides an in-depth overview of the discovery and synthesis of AMI-1, summarizes its biological activity, details key experimental protocols for its use, and illustrates its impact on critical cellular signaling pathways.

Discovery and Chemical Properties

The identification of AMI-1 as a PRMT inhibitor was a significant advancement in the study of arginine methylation. It was discovered through a high-throughput screening of a small chemical library as a specific inhibitor of arginine methyltransferases, showing no activity against lysine (B10760008) methyltransferases.[1] First characterized in 2004, AMI-1 is also known by its dye name, Scarlet Acid, and its chemical name, 7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid).[2][3]

Chemical Properties of AMI-1 Free Acid

| Property | Value | Reference |

| CAS Number | 134-47-4 | [4][5] |

| Molecular Formula | C₂₁H₁₆N₂O₉S₂ | [5] |

| Molecular Weight | 504.49 g/mol | [5] |

| Appearance | Yellow Solid | [2] |

| Purity | ≥95% | [6][7] |

| Solubility | Soluble in DMSO (up to 60 mg/mL) | [2] |

Synthesis of this compound

AMI-1 is a symmetrical urea compound synthesized from the precursor 7-amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as J acid.[][9] The synthesis involves the reaction of two molecules of J acid with a carbonyl group donor, such as phosgene.

Experimental Protocol: Synthesis

Objective: To synthesize 7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid) (AMI-1).

Materials:

-

7-amino-4-hydroxy-2-naphthalenesulfonic acid (J acid)

-

Phosgene (COCl₂)

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Chloride (NaCl)

-

Aqueous solvent (e.g., water)

Procedure:

-

The sodium salt of J acid is prepared and dissolved in an aqueous solution.

-

The solution is maintained at a temperature of 30°C.

-

Phosgene is carefully introduced into the reaction mixture.

-

Throughout the reaction, the solution is kept alkaline by the addition of sodium carbonate.

-

After the reaction is complete, the mixture is heated to 80°C.

-

The product, AMI-1, is precipitated (salted out) from the solution by the addition of sodium chloride.[4]

-

The precipitate is collected by filtration and dried, yielding the final product.

References

- 1. CN111116420B - Preparation method of symmetrical urea compound - Google Patents [patents.google.com]

- 2. AMI-1, free acid | TargetMol [targetmol.com]

- 3. nbinno.com [nbinno.com]

- 4. 134-47-4 | CAS DataBase [m.chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. 7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid) - Organic Pigment - Crysdot [crysdotllc.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 9. echemi.com [echemi.com]

AMI-1 Free Acid: A Technical Guide to a Pan-Protein Arginine Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a critical role in cellular processes by catalyzing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins.[1] This post-translational modification is integral to the regulation of signal transduction, gene transcription, DNA repair, and RNA metabolism.[2] Dysregulation of PRMT activity is implicated in numerous diseases, particularly cancer, making them significant targets for therapeutic development.[2][3]

AMI-1 (Arginine Methyltransferase Inhibitor 1) was the first PRMT inhibitor discovered and is characterized as a pan-inhibitor due to its broad activity against multiple members of the PRMT family.[4][5] It is a cell-permeable and reversible inhibitor, making it a valuable tool for studying the global consequences of PRMT inhibition in various biological systems.[6][7] This guide provides a comprehensive technical overview of AMI-1, including its mechanism of action, inhibitory profile, impact on signaling pathways, and detailed experimental protocols for its use in research.

Mechanism of Action

AMI-1 functions by impeding the enzymatic activity of PRMTs. Detailed biochemical studies have shown that it acts as a competitive inhibitor with respect to the histone or peptide substrate.[4] Conversely, it is a noncompetitive inhibitor versus the methyl donor, S-adenosyl-L-methionine (SAM), indicating that it does not bind to the SAM pocket of the enzyme.[4][6] Further investigation suggests that AMI-1 and similar compounds with naphthalene (B1677914) and sulfonyl groups may directly target the positively charged peptide substrates, and this binding subsequently blocks the substrate's recognition by the PRMT enzyme.[4] This mechanism helps explain its broad, pan-inhibitory activity across the PRMT family.[4]

Quantitative Inhibitory Profile

The potency of AMI-1 varies across different PRMT family members and can be influenced by experimental conditions.[4] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for AMI-1 against various PRMTs.

| Target Enzyme | IC50 Value (µM) | Notes |

| Human PRMT1 | 8.8 - 137 | Value can vary depending on experimental conditions.[4][6][7][8][9] |

| Yeast Hmt1p (PRMT1 homolog) | 3.0 | Cell-free assay.[7][8] |

| PRMT3 | Inhibitory Activity | Inhibited by AMI-1, specific IC50 not consistently reported.[4][6] |

| PRMT4 (CARM1) | 74 | Cell-free assay.[4] |

| PRMT5 | Inhibitory Activity | AMI-1 targets PRMT5, leading to apoptosis in cancer cells.[4][7] |

| PRMT6 | Inhibitory Activity | Inhibited by AMI-1.[4][6] |

Impact on Cellular Signaling Pathways

By inhibiting PRMTs, AMI-1 affects numerous downstream signaling pathways that are crucial for cell proliferation, survival, and gene expression. Its pan-inhibitory nature allows it to modulate complex cellular networks simultaneously.

One key pathway affected is the PI3K-Akt signaling cascade, which is a central regulator of cell survival and growth. In rhabdomyosarcoma (RMS) cells, which have elevated PRMT expression, AMI-1 has been shown to curtail cell proliferation and promote apoptosis, an effect linked to the dampening of the PI3K-Akt pathway.[4]

Caption: AMI-1 inhibits PRMTs, dampening the pro-survival PI3K-Akt pathway.

AMI-1 also impacts gene expression by altering histone methylation marks at gene promoters. For instance, AMI-1-mediated inhibition of PRMT5 leads to decreased symmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2s) at the promoters of EGFR and eIF4E, resulting in reduced expression of these oncogenes and impeding colorectal cancer cell proliferation.[4]

Caption: AMI-1 inhibits PRMT5, reducing H4R3me2s and oncogene expression.

Experimental Protocols

Protocol 1: In Vitro PRMT Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of a PRMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone peptide substrate.[2][6]

Materials:

-

Recombinant PRMT enzyme (e.g., PRMT1, PRMT5)

-

Histone peptide substrate (e.g., Histone H4 peptide)

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

-

AMI-1 free acid

-

Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA)[6]

-

2X Laemmli sample buffer

-

PVDF membrane

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare a master mix containing the reaction buffer, recombinant PRMT enzyme, and histone H4 peptide substrate.

-

Inhibitor Addition: Aliquot the master mix into separate tubes. Add varying concentrations of AMI-1 (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a vehicle-only control (e.g., DMSO).

-

Initiate Reaction: Start the reaction by adding [³H]-SAM to each tube.

-

Incubation: Incubate the reactions at 30°C for 1 hour.[6]

-

Stop Reaction: Terminate the reaction by adding an equal volume of 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.[10]

-

SDS-PAGE: Separate the reaction products on an SDS-PAGE gel.[10]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[2]

-

Quantification: Allow the membrane to dry completely. Excise the bands corresponding to the histone substrate and place them in scintillation vials with scintillation fluid.

-

Data Analysis: Quantify the incorporated radioactivity using a scintillation counter. Calculate the percent inhibition for each AMI-1 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]

Protocol 2: Cellular Histone Arginine Methylation Assay (Western Blot)

This cell-based assay assesses the ability of AMI-1 to inhibit PRMT activity within cells by measuring the levels of a specific PRMT-mediated histone mark, such as asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2a), a primary mark of PRMT1.[2][11]

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies: anti-H4R3me2a, anti-total Histone H4

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a dose range of AMI-1 or vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).[12]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration (e.g., BCA assay).

-

Sample Preparation: Normalize protein concentrations across all samples. Add Laemmli sample buffer and boil for 5 minutes.

-

Western Blot: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.[2]

-

Antibody Incubation:

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

-

Detection: Wash the membrane, apply the ECL substrate, and visualize the bands using an imaging system.[2]

-

Data Analysis: Strip the membrane and re-probe with an anti-total Histone H4 antibody to serve as a loading control. Quantify the band intensities and normalize the H4R3me2a signal to the total Histone H4 signal to determine the relative change in methylation upon AMI-1 treatment.[2][6]

Protocol 3: Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of AMI-1.[9][13]

Materials:

-

Cell line of interest

-

96-well plates

-

This compound

-

Cell viability reagent (e.g., WST-1, MTT, or CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of AMI-1 for the desired time period (e.g., 48, 72, or 96 hours).[7][9] Include vehicle-only control wells.

-

Add Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity.

Experimental Workflow for Inhibitor Evaluation

Evaluating a PRMT inhibitor like AMI-1 typically follows a multi-step workflow, progressing from biochemical assays to cellular and potentially in vivo models to fully characterize its effects.

References

- 1. A peptoid-based inhibitor of protein arginine methyltransferase 1 (PRMT1) induces apoptosis and autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdanderson.org [mdanderson.org]

- 11. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 12. researchgate.net [researchgate.net]

- 13. Protein Arginine Methyltransferase (PRMT) Inhibitors—AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

AMI-1 Free Acid: A Comprehensive Technical Guide to its Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMI-1 free acid is a small molecule inhibitor that has garnered significant attention in cellular biology and drug discovery for its potent activity against a class of enzymes known as Protein Arginine N-Methyltransferases (PRMTs). This technical guide provides an in-depth overview of the primary and off-target proteins of AMI-1, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Core Target Proteins: Protein Arginine N-Methyltransferases (PRMTs)

The principal targets of AMI-1 are the family of Protein Arginine N-Methyltransferases. PRMTs are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including signal transduction, gene transcription, and RNA processing. AMI-1 is characterized as a pan-PRMT inhibitor, demonstrating activity against multiple members of the PRMT family.[1][2][3]

Quantitative Inhibition Data

AMI-1 exhibits varying inhibitory potency against different PRMT isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that these values can vary depending on the specific experimental conditions, such as the substrate used in the assay.[1]

| Target Protein | IC50 (µM) | Notes | Reference(s) |

| Human PRMT1 | 8.8 - 137 | Variation depends on experimental conditions. | [1][2][3] |

| Yeast Hmt1p | 3.0 | [2] | |

| Human CARM1 (PRMT4) | 74 | [1] | |

| Human PRMT3 | Inhibited | Specific IC50 not consistently reported. | [1][2] |

| Human PRMT5 | Inhibited | Specific IC50 not consistently reported. | [1][2] |

| Human PRMT6 | Inhibited | Specific IC50 not consistently reported. | [1][2] |

Mechanism of Action: AMI-1 acts as a competitive inhibitor with respect to the peptide substrate and is non-competitive with the methyl donor, S-adenosyl-L-methionine (SAM).[2] This indicates that AMI-1 likely binds to the substrate-binding pocket of the PRMT enzymes.

Off-Target Proteins and Activities

Beyond its primary targets, AMI-1 has been reported to interact with other proteins and exhibit off-target activities. Understanding these off-target effects is crucial for interpreting experimental results and for the development of more specific inhibitors.

Quantitative Off-Target Data

| Off-Target Protein/Activity | IC50 / Kd | Notes | Reference(s) |

| HIV-1 Reverse Transcriptase | 5 µM (IC50) | Inhibits polymerase activity. | |

| Superoxide (B77818) Scavenging | - | Potent scavenger of NADPH-oxidase-derived superoxide. |

Signaling Pathways Modulated by AMI-1

By inhibiting PRMTs, AMI-1 can influence a variety of downstream signaling pathways that are critical in cellular function and disease.

PI3K-Akt Signaling Pathway

Inhibition of PRMTs by AMI-1 has been shown to dampen the PI3K-Akt signaling pathway, a key regulator of cell survival, growth, and proliferation.[1][4] This effect is particularly relevant in the context of cancer, where this pathway is often hyperactivated.

Caption: Inhibition of PRMTs by AMI-1 can disrupt the PI3K-Akt signaling cascade.

CARM1 (PRMT4) and Transcriptional Coactivation

CARM1 (PRMT4) acts as a transcriptional coactivator by methylating histones and other proteins involved in gene expression, such as p160 and CBP/p300.[5][6] Inhibition of CARM1 by AMI-1 can therefore modulate the expression of genes regulated by these factors, including those involved in steroid hormone receptor signaling.

Caption: AMI-1 can interfere with CARM1-mediated transcriptional activation.

Experimental Protocols

In Vitro PRMT Methylation Assay (Radioisotope-Based)

This assay is a common method to determine the inhibitory activity of compounds like AMI-1 against PRMTs.

Workflow Diagram:

Caption: Workflow for a radioisotope-based in vitro PRMT inhibition assay.

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order: assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT), the PRMT enzyme of interest, varying concentrations of AMI-1 (or vehicle control), and the peptide substrate (e.g., histone H4 peptide).

-

Initiation: Start the reaction by adding radiolabeled S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

-

Termination: Stop the reaction by adding an equal volume of trichloroacetic acid (TCA) to precipitate the proteins.

-

Filtration: Spot the reaction mixture onto P81 phosphocellulose filter paper discs.

-

Washing: Wash the filter papers extensively with a suitable buffer (e.g., 0.1 M sodium carbonate) to remove any unincorporated [³H]-SAM.

-

Detection: Place the dried filter papers into scintillation vials with a scintillation cocktail.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition for each AMI-1 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[3]

Superoxide Radical Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals, which can be generated in vitro.

Workflow Diagram:

Caption: Workflow for a superoxide radical scavenging assay.

Detailed Methodology:

-

Reaction Setup: In a test tube or microplate well, prepare a reaction mixture containing phosphate buffer (e.g., 0.1 M, pH 7.4), NADH, Nitroblue Tetrazolium (NBT), and varying concentrations of AMI-1.

-

Initiation: Start the reaction by adding Phenazine Methosulfate (PMS). The reaction of PMS with NADH generates superoxide radicals, which then reduce NBT to formazan (B1609692), a colored product.

-

Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 5-15 minutes).

-

Measurement: Measure the absorbance of the formazan product at 560 nm using a spectrophotometer.

-

Analysis: The scavenging activity is calculated as the percentage decrease in absorbance in the presence of AMI-1 compared to the control (without AMI-1). The formula is: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of AMI-1.[7][8]

HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)

This non-radioactive assay is commonly used to screen for inhibitors of HIV-1 RT.

Workflow Diagram:

Caption: Workflow for an ELISA-based HIV-1 Reverse Transcriptase inhibition assay.

Detailed Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a poly(A)•oligo(dT) template-primer, a mixture of dNTPs including digoxigenin (B1670575) (DIG)- and biotin-labeled dUTP, recombinant HIV-1 RT, and various concentrations of AMI-1.

-

Reverse Transcription: Incubate the reaction mixture to allow the synthesis of a new DNA strand incorporating the labeled dUTPs.

-

Capture: Transfer the reaction mixture to a streptavidin-coated microplate to capture the newly synthesized biotin-labeled DNA.

-

Washing: Wash the plate to remove unbound reagents.

-

Detection: Add an anti-DIG antibody conjugated to peroxidase (POD).

-

Incubation: Incubate to allow the antibody to bind to the DIG-labeled DNA.

-

Washing: Wash the plate again to remove unbound antibody.

-

Signal Generation: Add a peroxidase substrate (e.g., ABTS). The enzyme catalyzes a colorimetric reaction.

-

Measurement: Measure the absorbance of the colored product using a microplate reader.

-

Analysis: The intensity of the color is proportional to the amount of DNA synthesized. Calculate the percentage of inhibition and the IC50 value for AMI-1.[9][10]

Conclusion

This compound is a valuable research tool for studying the roles of protein arginine methyltransferases in various biological processes. Its characterization as a pan-PRMT inhibitor, along with its known off-target activities, necessitates careful experimental design and interpretation of results. The quantitative data and detailed protocols provided in this guide are intended to support researchers in utilizing AMI-1 effectively and in advancing our understanding of arginine methylation and its implications in health and disease.

References

- 1. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Protein Arginine Methyltransferase (PRMT) Inhibitors—AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRMT4 pathway - Wikipedia [en.wikipedia.org]

- 6. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 4.5. HIV-1 RT Assay [bio-protocol.org]

An In-depth Technical Guide to the Biological Function of AMI-1 Free Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMI-1 free acid is a potent, cell-permeable, and reversible inhibitor of protein arginine methyltransferases (PRMTs). As a pan-PRMT inhibitor, it serves as a critical tool for investigating the roles of arginine methylation in various biological processes. This guide provides a comprehensive overview of the biological function of AMI-1, its mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its use in research and drug development.

Core Mechanism of Action

AMI-1 exerts its inhibitory effect by blocking the binding of peptide substrates to PRMTs.[1] It is important to note that AMI-1 is a non-competitive inhibitor with respect to S-adenosyl-L-methionine (SAM), the methyl group donor.[2] This specificity allows for the targeted study of substrate recognition by PRMTs. AMI-1 has been shown to inhibit both Type I (PRMT1, -2, -3, -4, -6, and -8) and Type II (PRMT5 and -9) PRMTs, which are responsible for asymmetric and symmetric dimethylation of arginine residues, respectively.[2][3]

Data Presentation: Inhibitory Activity of AMI-1

The inhibitory potency of AMI-1 has been quantified against several PRMTs. The half-maximal inhibitory concentration (IC50) values vary depending on the specific PRMT and the experimental conditions.

| PRMT Target | IC50 Value (µM) | Notes | Reference(s) |

| Human PRMT1 | 8.8 - 137 | Variation depends on experimental conditions. | [1][4] |

| Yeast-Hmt1p | 3.0 | [2] | |

| PRMT3 | Inhibitory activity confirmed | Specific IC50 not consistently reported. | [1] |

| PRMT4 (CARM1) | 74 | [1] | |

| PRMT5 | Inhibitory activity confirmed | Specific IC50 not consistently reported. | [1] |

| PRMT6 | Inhibitory activity confirmed | Specific IC50 not consistently reported. | [1] |

Impact on Cellular Signaling and Function

Inhibition of Cancer Cell Growth and Proliferation

AMI-1 has demonstrated significant anti-proliferative effects in various cancer cell lines. It has been shown to inhibit the viability of sarcoma (S180 and U2OS) and rhabdomyosarcoma cells in a time- and dose-dependent manner.[2] This inhibition of cell growth is often associated with the induction of apoptosis.[2]

Modulation of the PI3K/Akt Signaling Pathway

A key mechanism underlying the anti-cancer effects of AMI-1 is its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of PRMTs by AMI-1 has been shown to suppress the activation of the PI3K/Akt pathway, leading to downstream effects that promote apoptosis and inhibit cell proliferation.[5] Specifically, AMI-1 treatment can lead to decreased phosphorylation of Akt, a central kinase in this pathway.[5]

Epigenetic Regulation through Histone Methylation

PRMTs play a crucial role in epigenetic regulation by methylating histone proteins. These modifications can alter chromatin structure and gene expression. AMI-1, by inhibiting PRMTs, can modulate the methylation status of histones. For instance, AMI-1 has been shown to decrease the levels of asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a).[5][6] This modification is often associated with transcriptional activation. By reducing H4R3me2a levels, AMI-1 can influence the expression of genes involved in cell cycle progression and survival. Other histone marks potentially affected by AMI-1 include H3R2me2a, H3R8me2s, and H3R17me2a.

Mandatory Visualizations

Signaling Pathway of AMI-1 Action

Caption: Signaling pathway illustrating AMI-1's inhibitory action on PRMTs and downstream effects.

Experimental Workflow for Characterizing AMI-1

Caption: Experimental workflow for characterizing the biological activity of AMI-1.

Experimental Protocols

In Vitro Radiometric PRMT Inhibition Assay

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone substrate.

Materials:

-

Recombinant human PRMT1

-

Histone H4 peptide (substrate)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM DTT, 1 mM EDTA)

-

This compound

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant PRMT1, and the histone H4 peptide substrate.

-

Add varying concentrations of AMI-1 to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the methylation reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [³H]-SAM.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., U2OS, S180)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of AMI-1 (e.g., 0.6-2.4 mM) for the desired time periods (e.g., 48, 72, 96 hours).[2] Include a vehicle control.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with AMI-1 (e.g., 1.2-2.4 mM) for the desired time (e.g., 48, 72 hours).[2] Include a vehicle control.

-

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot for PI3K/Akt Pathway Analysis

This technique is used to detect changes in the protein levels and phosphorylation status of components of the PI3K/Akt pathway.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat cells with AMI-1 as described in the apoptosis assay.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of AMI-1 in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line of interest (e.g., S180)[2]

-

This compound

-

Matrigel (optional)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer AMI-1 (e.g., 0.5 mg, intratumorally, daily for 7 days) or a vehicle control to the respective groups.[2]

-

Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the animals throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry).

Conclusion

This compound is an invaluable tool for studying the multifaceted roles of protein arginine methylation. Its ability to inhibit a broad range of PRMTs allows for the investigation of fundamental cellular processes, including signal transduction, gene expression, and cell fate. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize AMI-1 in their studies and to further unravel the complexities of arginine methylation in health and disease.

References

- 1. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone H3R17me2a mark recruits human RNA Polymerase-Associated Factor 1 Complex to activate transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Arginine Methyltransferase 1-mediated Histone H4R3 Dimethyl Asymmetric enhances Epidermal Growth Factor Receptor signaling to promote Peritoneal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRMT1-mediated modification of H4R3me2a promotes liver cancer progression by enhancing the transcriptional activity of SOX18 - PMC [pmc.ncbi.nlm.nih.gov]

AMI-1 Free Acid: A Technical Guide to its Role in Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMI-1 free acid is a potent, cell-permeable, and reversible small molecule inhibitor of protein arginine N-methyltransferases (PRMTs). PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification critical in the regulation of numerous cellular processes. This guide provides an in-depth overview of this compound, focusing on its mechanism of action, its impact on gene regulation, and detailed protocols for its application in experimental settings.

Core Mechanism of Action

AMI-1 is a pan-inhibitor of PRMTs, displaying activity against a range of these enzymes, including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6.[1] Its inhibitory effect is achieved by blocking the binding of the peptide substrate to the enzyme, a mechanism that is non-competitive with the methyl donor SAM.[2] This broad-spectrum inhibition of PRMTs leads to a global reduction in protein arginine methylation, thereby affecting a multitude of downstream cellular pathways.

One of the key consequences of PRMT inhibition by AMI-1 is the alteration of histone methylation patterns. Specifically, treatment with AMI-1 has been shown to decrease the levels of histone marks such as asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) and histone H3 at arginine 8 (H3R8me2s).[3] These changes in histone methylation directly impact chromatin structure and gene transcription.

Quantitative Data

The inhibitory activity of AMI-1 has been quantified against various PRMT isoforms and its cytotoxic effects have been determined in a range of cancer cell lines.

| Target | IC50 Value (µM) | Notes |

| Human PRMT1 | 8.8[3][4] | |

| Yeast Hmt1p | 3.0[3][4] | |

| CARM1 (PRMT4) | 74[1] | |

| Rhabdomyosarcoma (Rh30) | 129.9 | 72-hour treatment, WST-1 assay |

| Rhabdomyosarcoma (RD) | 123.9 | 72-hour treatment, WST-1 assay |

| Sarcoma (S180) | - | Inhibition of cell viability observed with 0.6-2.4 mM treatment for 48-96 hours.[3] |

| Sarcoma (U2OS) | - | Inhibition of cell viability observed with 0.6-2.4 mM treatment for 48-96 hours.[3] |

Signaling Pathways

The inhibition of PRMTs by AMI-1 has significant downstream consequences on cellular signaling pathways that are pivotal in gene regulation. One of the well-documented pathways affected is the PI3K/Akt signaling cascade.

PRMT Inhibition and the PI3K/Akt Signaling Pathway

Protein arginine methylation is known to regulate the activity of key components within the PI3K/Akt pathway. By inhibiting PRMTs, AMI-1 can attenuate this signaling pathway, which is crucial for cell survival, proliferation, and growth.[1][5] This attenuation can lead to the induction of apoptosis in cancer cells.[3]

Experimental Protocols

Experimental Workflow for Investigating AMI-1 Effects on Gene Expression

A typical workflow to study the impact of AMI-1 on gene regulation involves cell treatment, followed by analysis of histone modifications and gene expression.

Western Blot for Histone Methylation

This protocol is designed to assess changes in histone arginine methylation following AMI-1 treatment.

1. Cell Treatment and Lysate Preparation:

-

Seed cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentration of AMI-1 (e.g., 10-100 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Sonicate the lysate to shear chromatin and reduce viscosity.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Western Transfer:

-

Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H4R3me2a) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Use an antibody against a total histone (e.g., anti-Histone H3) as a loading control.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol allows for the investigation of specific histone methylation marks at particular gene promoters following AMI-1 treatment.

1. Cell Treatment and Cross-linking:

-

Treat cells with AMI-1 as described in the Western Blot protocol.

-

Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.

2. Chromatin Preparation:

-

Wash cells with ice-cold PBS and lyse them to release nuclei.

-

Resuspend the nuclear pellet in a suitable buffer and sonicate to shear chromatin into fragments of 200-1000 bp.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate a portion of the chromatin with an antibody specific for the histone methylation mark of interest overnight at 4°C. Use a non-specific IgG as a negative control.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

4. Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

5. qPCR Analysis:

-

Perform quantitative PCR using primers specific for the promoter regions of target genes.

-

Analyze the data to determine the relative enrichment of the histone mark at the target promoters in AMI-1 treated versus control cells.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure changes in the mRNA levels of target genes after AMI-1 treatment.

1. Cell Treatment and RNA Isolation:

-

Treat cells with AMI-1 as described previously.

-

Harvest cells and isolate total RNA using a commercial kit or a Trizol-based method.

-

Assess RNA quality and quantity.

2. cDNA Synthesis:

-

Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qPCR:

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green or probe-based master mix.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

4. Data Analysis:

-

Calculate the relative gene expression changes using the ΔΔCt method.

Validated Target Genes for qPCR after AMI-1 Treatment:

| Gene | Function | Expected Change with AMI-1 |

| HNF4A | Transcription factor in liver development | Down-regulation[6] |

| c-Myc | Proto-oncogene, transcription factor | Down-regulation[6] |

Note: Primer sequences for these genes should be designed using appropriate software and validated for specificity and efficiency.

Conclusion

This compound serves as a valuable tool for studying the role of protein arginine methylation in gene regulation. Its broad-spectrum inhibitory activity allows for the global interrogation of PRMT function in various cellular processes. The experimental protocols provided in this guide offer a framework for researchers to investigate the specific effects of AMI-1 on histone modifications, signaling pathways, and target gene expression. As with any inhibitor, careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and interpretable results.

References

- 1. biovis.net [biovis.net]

- 2. Role of HNF4alpha-cMyc interaction in liver regeneration after partial hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 5. Functional Analysis of a Novel HNF4A Variant Identified in a Patient With MODY1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Home - GEO - NCBI [ncbi.nlm.nih.gov]

AMI-1 Free Acid in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMI-1 free acid is a small molecule inhibitor of Protein Arginine Methyltransferases (PRMTs), a family of enzymes that play a crucial role in a wide array of cellular processes through the post-translational modification of proteins. Arginine methylation, catalyzed by PRMTs, is integral to signal transduction, gene transcription, and RNA processing.[1] In the central nervous system, PRMTs are highly expressed and have been implicated in neuronal development, differentiation, and function.[2] Dysregulation of PRMT activity is linked to the pathophysiology of various neurological disorders, including neurodegenerative diseases, making them attractive therapeutic targets.[2][3]

AMI-1 is a cell-permeable and reversible inhibitor that acts by blocking the peptide-substrate binding site of PRMTs.[1] It has been characterized as a pan-inhibitor of Type I and Type II PRMTs, making it a valuable tool for investigating the broad consequences of PRMT inhibition in neuroscience research.[1] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, experimental protocols for its use in neuroscience, and its putative mechanism of action in neuronal signaling.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₆N₂O₉S₂ | [4] |

| Molecular Weight | 504.49 g/mol | [4] |

| Alternate Names | Scarlet acid; 7,7'-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid); 6,6'-Ureylene-bis(1-naphthol-3-sulfonic acid) | [4] |

| Mechanism of Action | Blocks peptide-substrate binding to PRMTs.[1] | [1] |

| Inhibition Type | Reversible | [1] |

| Cell Permeability | Yes | [1] |

Quantitative Inhibitory Activity

AMI-1 has been shown to inhibit a range of PRMTs. The following table summarizes the available quantitative data on its inhibitory potency. It is important to note that IC₅₀ values can vary depending on the experimental conditions, such as substrate and enzyme concentrations.[2]

| Target PRMT | Type | IC₅₀ Value (µM) | Species | Notes | Reference |

| PRMT1 | Type I | 8.8 - 137 | Human | Value is dependent on experimental conditions. | [2] |

| Hmt1p | Type I | 3.0 | Yeast | [1] | |

| CARM1 (PRMT4) | Type I | 74 | Not Specified | [2] | |

| PRMT3 | Type I | Activity inhibited | Not Specified | Characterized as a pan-inhibitor of PRMT1, 3, 4, 5, and 6. Specific IC₅₀ not provided. | [2] |

| PRMT5 | Type II | Activity inhibited | Not Specified | Characterized as a pan-inhibitor of PRMT1, 3, 4, 5, and 6. Specific IC₅₀ not provided. | [2] |

| PRMT6 | Type I | Activity inhibited | Not Specified | Characterized as a pan-inhibitor of PRMT1, 3, 4, 5, and 6. Specific IC₅₀ not provided. | [2] |

| PRMT2 | Type I | Data not available | - | - | |

| PRMT7 | Type III | Data not available | - | - | |

| PRMT8 | Type I | Data not available | - | - | |

| PRMT9 | Type II | Data not available | - | - |

Experimental Protocols

In Vitro PRMT Activity Assay (Radiometric Filter-Binding Assay)

This protocol is a general method to measure the activity of PRMTs and the inhibitory effect of compounds like AMI-1.

Materials:

-

Recombinant human PRMT enzyme of interest

-

Histone or other suitable protein/peptide substrate (e.g., Histone H4 for PRMT1)[5]

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

This compound stock solution (in DMSO)

-

Methylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Filter paper (e.g., Whatman P81)

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain methylation buffer, the PRMT enzyme (e.g., 0.1-0.5 µg), and the substrate (e.g., 1-5 µg).

-

Add varying concentrations of this compound or DMSO (vehicle control) to the respective tubes. Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the methylation reaction by adding [³H]-SAM (e.g., 1 µCi).

-

Incubate the reactions at 30°C for 1-2 hours.

-

Spot a portion of each reaction mixture onto a labeled piece of P81 phosphocellulose filter paper.

-

Wash the filter papers three times for 5 minutes each in 10% TCA to precipitate the radiolabeled protein and remove unincorporated [³H]-SAM.

-

Wash once with ethanol (B145695) and allow the filters to dry completely.

-

Place each filter in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each AMI-1 concentration compared to the vehicle control and determine the IC₅₀ value.

Treatment of Primary Neuronal Cultures with AMI-1

This protocol provides a general guideline for treating primary neurons with AMI-1 to assess its effects on neuronal health and signaling.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., cell viability assay kit, lysis buffer for western blotting)

Procedure:

-

Culture primary neurons to the desired stage of maturity (e.g., 7-14 days in vitro).

-

Prepare working solutions of AMI-1 in pre-warmed culture medium at various concentrations. A typical starting range for in vitro studies with PRMT inhibitors is 1-50 µM. It is recommended to perform a dose-response curve to determine the optimal neuroprotective or experimental concentration.[6]

-

Gently remove half of the existing culture medium from each well and replace it with the medium containing the desired concentration of AMI-1 or vehicle (DMSO). The final concentration of DMSO should be kept low (e.g., <0.1%) to avoid solvent toxicity.

-

Incubate the neurons for the desired treatment duration. This can range from a few hours to several days depending on the experimental endpoint. For studies on signaling pathway activation, shorter time points (e.g., 30 minutes to 6 hours) may be appropriate. For neuroprotection or cell viability assays, longer incubations (e.g., 24-72 hours) may be necessary.

-

Following treatment, proceed with the desired downstream analysis. For example, to assess cell viability, an MTT or LDH assay can be performed. For analysis of protein expression or phosphorylation, cells can be washed with ice-cold PBS and lysed for western blotting.

In Vivo Administration of AMI-1 in a Mouse Model of Neuroinflammation

This protocol outlines a general procedure for the intraperitoneal administration of AMI-1 in a mouse model of neuroinflammation, such as that induced by lipopolysaccharide (LPS).

Materials:

-

This compound

-

Vehicle solution (e.g., sterile saline with a small percentage of DMSO and/or a surfactant like Tween 80 to aid solubility)

-

LPS from E. coli

-

Syringes and needles (e.g., 27-30 gauge)

-

Experimental mice

Procedure:

-

Prepare a stock solution of AMI-1 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in sterile saline to the desired final concentration for injection. The final DMSO concentration should be minimized.

-

Induce neuroinflammation in mice via intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).[7]

-

Administer AMI-1 via i.p. injection. The dosage and timing of administration will need to be optimized for the specific model and research question. A potential starting point could be a dose range of 1-20 mg/kg, administered either as a pre-treatment before the inflammatory insult or as a post-treatment.[8] For chronic studies, injections may be repeated daily or on alternate days.[9]

-

At the desired time points after treatment, animals can be euthanized, and brain tissue collected for analysis.

-

Downstream analyses can include immunohistochemistry for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), western blotting for inflammatory mediators and methylated proteins, or behavioral tests to assess cognitive or motor function.

Signaling Pathways and Visualizations

While direct studies on the effect of AMI-1 on specific neuronal signaling pathways are limited, the known roles of PRMTs in regulating transcription factors suggest plausible pathways through which AMI-1 may exert its effects. PRMTs can methylate histones and other proteins, leading to changes in gene expression. Key transcription factors in neurons, such as cAMP response element-binding protein (CREB), are critical for neuronal survival, plasticity, and the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[9][10] Inhibition of PRMTs by AMI-1 could therefore indirectly modulate these pathways.

Caption: Putative mechanism of AMI-1 action on neuronal signaling.

Experimental Workflow for Assessing Neuroprotective Effects

The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of AMI-1 in an in vitro model of neuronal injury.

Caption: Workflow for in vitro neuroprotection studies with AMI-1.

Physicochemical Properties and Off-Target Effects

In terms of off-target effects, one study has reported that AMI-1 can act as a potent scavenger of NADPH-oxidase-derived superoxide. This antioxidant activity is independent of its PRMT inhibitory function and should be considered when interpreting experimental results, particularly in studies related to oxidative stress in the nervous system. The potential for AMI-1 to interact with other cellular targets, such as G-protein coupled receptors (GPCRs) or kinases, has not been extensively studied in a neuroscience context.

Conclusion

This compound is a valuable research tool for investigating the role of protein arginine methylation in the central nervous system. Its ability to inhibit a broad range of PRMTs allows for the study of the global consequences of this post-translational modification in neuronal function and disease. This guide provides a foundation of quantitative data and experimental protocols to aid researchers in the design and execution of their studies. However, further research is needed to fully elucidate the complete inhibitory profile of AMI-1 against all PRMT family members, its specific effects on neuronal signaling pathways, and its pharmacokinetic properties in the context of in vivo neuroscience research. Careful consideration of its known off-target effects is also crucial for the accurate interpretation of experimental outcomes.

References

- 1. Mitogen- and stress-activated protein kinase 1 mediates cAMP response element-binding protein phosphorylation and activation by neurotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Myocardial brain-derived neurotrophic factor regulates cardiac bioenergetics through the transcription factor Yin Yang 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neuroprotective effect of agmatine against amyloid β-induced apoptosis in primary cultured hippocampal cells involving ERK, Akt/GSK-3β, and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of intraperitoneal injection of lipopolysaccharide‐induced peripheral inflammation on dopamine neuron damage in rat midbrain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Primary cultures of neurons for testing neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of brain-derived neurotrophic factor expression in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of the cAMP response element-binding protein and activation of transcription by alpha1 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polarity of the blood-brain barrier: neutral amino acid transport into isolated brain capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of AMI-1 Free Acid

Introduction

This compound is a synthetic organic compound widely recognized in biomedical research as a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1][2][3] Its ability to specifically inhibit arginine methylation, a critical post-translational modification, without affecting lysine (B10760008) methylation, makes it a valuable tool for studying the roles of PRMTs in various cellular processes, including signal transduction, gene regulation, and DNA repair.[3][4] This document provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental protocols for their determination, and illustrates its primary mechanism of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₆N₂O₉S₂ | [1][4] |

| Molecular Weight | 504.49 g/mol | [1][2][4] |

| CAS Number | 134-47-4 | [1][4] |

| Purity | ≥98% | [4] |